2-Aminooxazole-5-carbonitrile

Descripción general

Descripción

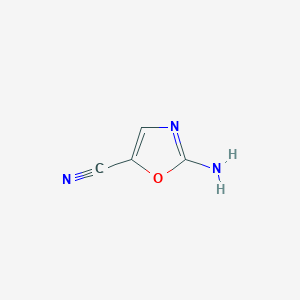

2-Aminooxazole-5-carbonitrile is a heterocyclic compound belonging to the oxazole family. It features a five-membered ring structure containing one oxygen atom and one nitrogen atom, with an amino group at the 2nd position and a carbonitrile group at the 5th position. This compound has garnered significant attention due to its versatile reactivity, synthetic accessibility, and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminooxazole-5-carbonitrile can be synthesized through the reaction of ethyl cyanoacetate with 2-amino-4,5-dihydrooxazole in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction typically proceeds under mild conditions, and the product can be purified using techniques like recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions using readily available starting materials and standard purification techniques. The compound’s stability and moderate solubility in polar solvents make it suitable for large-scale production.

Análisis De Reacciones Químicas

Copper-Catalyzed Oxidative Annulation

A copper(II)-mediated [3+2] annulation of α-amino acids with arylacetylenes generates 2,5-disubstituted oxazoles. For nitrile-containing derivatives, this method employs iodine and Cu(NO₃)₂·3H₂O to facilitate α-iodo acetophenone formation, followed by Kornblum oxidation and cyclization .

Example Reaction:

Gold-Catalyzed [2+2+1] Annulation

Terminal alkynes react with nitriles and oxygen atoms via gold(I)-catalyzed oxidative annulation to form 2,5-disubstituted oxazoles. This method is effective for introducing nitrile groups at the 5-position .

Key Reagents: AuCl(PPh₃), 2,3-dichloropyridine N-oxide (oxidant).

Nucleophilic Substitution

The nitrile group at the 5-position undergoes nucleophilic substitution with amines or thiols under mild conditions, enabling diversification of the oxazole scaffold .

Example:

Oxidation and Reduction

-

Oxidation: Iodine or t-BuOOH mediates oxidative cyclization, converting propargylamides or enamides into oxazole derivatives .

-

Reduction: Sodium borohydride selectively reduces the nitrile group to an amine, forming 2-amino-5-aminomethyloxazole .

Palladium-Catalyzed Coupling

2-Aminooxazole-5-carbonitrile participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd₂(dba)₃ and P(2-furyl)₃. This method installs aryl groups at the 4-position .

Conditions: NaO-Bu, toluene, 80°C.

Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Aminooxazole derivatives have demonstrated promising antimicrobial properties, especially against Mycobacterium tuberculosis (Mtb). Research indicates that these compounds exhibit high activity against various bacterial strains, including multidrug-resistant variants. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance both antimicrobial efficacy and solubility.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The 2-aminooxazole derivatives showed an MIC of 3.13 µg/mL against Mtb, indicating potent activity compared to traditional thiazole derivatives .

- Mechanism of Action: Molecular docking studies suggest that these compounds may target mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria .

Antitubercular Properties

The antitubercular efficacy of 2-aminooxazole has been highlighted through comparative studies with other scaffolds. These investigations reveal that the oxazole-containing compounds not only retain significant bactericidal activity but also exhibit lower cytotoxicity towards eukaryotic cells.

Case Studies:

- A study comparing 2-aminooxazole and 2-aminothiazole highlighted the former's superior solubility and activity against Mtb, suggesting its potential as a lead compound for further development in tuberculosis treatment .

- Iterative medicinal chemistry efforts led to the discovery of several 2-aminooxazoles as effective antimycobacterial agents, emphasizing their role in combating drug-resistant strains .

Scaffold for Drug Development

The unique structural features of 2-aminooxazole-5-carbonitrile make it a valuable scaffold for designing new therapeutic agents. Its ability to form various derivatives allows for tailored modifications aimed at enhancing pharmacological profiles.

Applications in Drug Design:

- Privileged Scaffold: The compound has been identified as a privileged scaffold in drug design, providing a versatile platform for synthesizing novel bioactive molecules with potential applications beyond antimicrobials, including anticancer therapies .

- Synthesis of Derivatives: Various synthetic approaches have been developed to create derivatives of this compound, which can be screened for diverse biological activities, including anti-inflammatory and anticancer effects .

Comparative Analysis with Thiazole Derivatives

A comparative analysis between 2-aminooxazole and its thiazole counterparts reveals notable differences in their biological activities and physicochemical properties. The oxazole derivatives often exhibit improved solubility and bioavailability.

| Property | This compound | 2-Aminothiazole |

|---|---|---|

| MIC against Mtb | 3.13 µg/mL | Higher values |

| Cytotoxicity | Low | Moderate |

| Solubility | High | Moderate |

| Target Mechanism | FabH | Various |

Mecanismo De Acción

The mechanism of action of 2-Aminooxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and carbonitrile groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a valuable scaffold for drug discovery and development.

Comparación Con Compuestos Similares

2-Aminothiazole-5-carbonitrile: Contains a sulfur atom instead of an oxygen atom in the ring.

2-Aminobenzoxazole: Features a benzene ring fused to the oxazole ring.

2-Aminopyridine-5-carbonitrile: Contains a pyridine ring instead of an oxazole ring

Uniqueness: 2-Aminooxazole-5-carbonitrile is unique due to its specific ring structure and the presence of both an amino group and a carbonitrile group. This combination imparts distinct reactivity and biological activity, making it a versatile compound for various applications.

Actividad Biológica

2-Aminooxazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carbonitrile group attached to an oxazole ring. Its molecular formula is C4H4N4O, and it has a molar mass of 120.1 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that 2-aminooxazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.13 µg/mL, indicating promising potential for further development as antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For example, compounds derived from 2-aminooxazole exhibited IC50 values ranging from 0.28 µM to 0.84 µM against COX-2, a target associated with inflammation and cancer progression .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as phosphodiesterase and cyclooxygenase, leading to reduced inflammatory responses and tumor growth .

- Cell Cycle Arrest : Some studies suggest that oxazole derivatives can induce cell cycle arrest in cancer cells, thereby preventing their proliferation .

- Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells through the activation of intrinsic pathways .

Data Summary

Case Studies

- Anticancer Evaluation : A study assessed the effects of various 2-aminooxazole derivatives on human colorectal adenocarcinoma cells (HCA-7). The results showed significant reductions in PGE2 levels, indicating potential anti-inflammatory and anticancer properties. Compound variants were tested for their ability to reduce tumor growth in xenograft models with promising results (T/C values ranging from 38% to 61%) .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of oxazole derivatives against a panel of bacterial strains, emphasizing their low cytotoxicity towards eukaryotic cells while maintaining high selectivity against pathogens .

Propiedades

IUPAC Name |

2-amino-1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXADFZKJKYCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418740-51-8 | |

| Record name | 2-amino-1,3-oxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.